4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a 3-fluorophenyl substituent, linked via an ethyl chain to a 4-ethylbenzenesulfonamide group. The thiazolo-triazole scaffold is structurally rigid, favoring planar conformations that may optimize binding to biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
4-ethyl-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2S2/c1-2-14-6-8-18(9-7-14)29(26,27)22-11-10-17-13-28-20-23-19(24-25(17)20)15-4-3-5-16(21)12-15/h3-9,12-13,22H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQIVXFDWCZAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of α-haloketones with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.
Coupling Reactions: The thiazole and triazole rings are then coupled with a fluorophenyl group through nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The compound exhibits reactivity at three key sites:
Stability Under Various Conditions
- Acidic Conditions : The sulfonamide group remains stable, but prolonged exposure to strong acids (e.g., HCl conc.) may cleave the thiazole ring .
- Basic Conditions : The ethylenediamine linker undergoes hydrolysis at pH > 10, yielding primary amines and sulfonic acid derivatives.
- Oxidative Conditions : The thiazolo-triazole core oxidizes to form sulfoxide derivatives in the presence of H₂O₂ or mCPBA .
Catalytic and Regioselective Modifications
- Palladium-Catalyzed Cross-Coupling : The 3-fluorophenyl group undergoes Suzuki-Miyaura coupling with arylboronic acids to introduce diverse aryl substituents .
- Regioselective Bromination : Directed by the electron-withdrawing fluorine substituent, bromination occurs preferentially at the para position of the phenyl ring .
Spectroscopic Characterization Data
Key analytical data for reaction intermediates and final product:
Biological Relevance and Derivatization
While the focus is on chemical reactions, derivatives of this compound show:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamides have been synthesized and tested against various cancer cell lines. A study reported that certain sulfonamide derivatives showed remarkable activity against multiple human tumor cell lines at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 μM) . This suggests that the thiazolo-triazole framework may enhance the anticancer efficacy of sulfonamides.
Antimicrobial Properties
Compounds with similar structural features have been investigated for their antimicrobial effects. The sulfonamide class has historically been associated with antibacterial activity; thus, derivatives like 4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide could potentially offer new avenues for treating resistant bacterial strains .
Antimalarial Potential
The design of new antimalarial agents often incorporates triazole structures due to their ability to inhibit essential enzymes in the malaria parasite. Recent studies focused on synthesizing triazole-based benzenesulfonamides have shown promise as lead compounds for developing effective antimalarial drugs . The incorporation of fluorine atoms in these compounds can enhance their biological activity and bioavailability.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
- A study synthesized a series of 1H-1,2,4-triazol-3-yl benzenesulfonamides and evaluated their activity against malaria parasites, suggesting structural modifications could lead to improved efficacy .
- Another investigation into novel triazolo[4,3-b][1,2,4]triazines highlighted their potential as anti-inflammatory and antibacterial agents .
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogs from the evidence:
Physicochemical Properties
- IR/NMR Trends :
- Solubility : The sulfonamide group improves aqueous solubility compared to benzamide () or acetamide () derivatives.
Key Research Findings and Limitations
- Synthesis Efficiency : The target compound’s synthesis likely mirrors methods in , but yields depend on substituent reactivity (e.g., fluorine vs. chlorine/bromine in [7–9]) .
- Limitations : Lack of explicit biological data in the evidence restricts activity comparisons; further studies are needed to validate target engagement.
Biological Activity
4-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, a compound characterized by its complex thiazolo-triazole structure, has garnered attention for its potential biological activities. This article explores the pharmacological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.46 g/mol. The compound features a thiazole ring fused with a triazole moiety, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The thiazolo-triazole structure is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. In vitro studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) ranging from 0.008 to 0.06 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes .
- Case Studies : A study on derivatives of thiazolo-triazoles revealed that they exhibit potent activity against both drug-sensitive and drug-resistant strains of Escherichia coli and Pseudomonas aeruginosa, with some compounds showing up to 16 times the activity compared to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of the thiazolo-triazole derivatives has been explored extensively:
- Cell Lines Tested : Compounds similar to this compound have been tested against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT116). Results indicated significant cytotoxic effects with IC50 values in the micromolar range .
- Mechanisms : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are also noteworthy:
- Inflammatory Models : In vivo studies using animal models of inflammation demonstrated that related thiazolo-triazole compounds significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels. This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Fluorine | Enhances lipophilicity and cellular uptake |
| Ethyl Group | Increases hydrophobic interactions with target proteins |
| Sulfonamide Group | Contributes to antibacterial activity through enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
